molecular formula C10H11ClO2 B1608641 3-Chloro-4-isopropoxybenzaldehyde CAS No. 58236-92-3

3-Chloro-4-isopropoxybenzaldehyde

Cat. No.: B1608641
CAS No.: 58236-92-3
M. Wt: 198.64 g/mol
InChI Key: QRNHTYNFCASAAF-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is characterized by the presence of a chloro group at the third position and an isopropoxy group at the fourth position on a benzaldehyde ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxybenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-4-isopropoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of aldehyde-containing compounds on cellular processes. It is also used in the synthesis of bioactive molecules that can modulate biological pathways .

Medicine: this compound is used in the synthesis of pharmaceutical compounds with potential therapeutic applications. It serves as a precursor for drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new agrochemicals for crop protection .

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxybenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The chloro and isopropoxy groups can influence the compound’s reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-isopropoxybenzaldehyde is unique due to the specific positioning of the chloro and isopropoxy groups on the benzaldehyde ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of specialized compounds .

Properties

IUPAC Name

3-chloro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNHTYNFCASAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402097
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-92-3
Record name 3-Chloro-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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